Parapenzolate
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Overview
Description
Preparation Methods
The synthesis of parapenzolate bromide involves the formation of a quaternary ammonium compound. The synthetic route typically includes the reaction of a piperidine derivative with a diphenylacetoxy compound under specific conditions to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Parapenzolate bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Parapenzolate bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the effects of anticholinergic agents on biological systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Parapenzolate bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors. This action inhibits gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon .
Comparison with Similar Compounds
Parapenzolate bromide is similar to other anticholinergic agents such as pipenzolate bromide and mepenzolate. it is unique in its prolonged duration of action and its effectiveness in inhibiting both basal and histamine-stimulated acid outputs . Similar compounds include:
- Pipenzolate bromide
- Mepenzolate
- Pantoprazole
Properties
CAS No. |
15394-61-3 |
---|---|
Molecular Formula |
C21H26NO3+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |
InChI Key |
DMXLLYHBWUOZCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
15394-61-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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